3'-(3,4-Dimethoxyphenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione
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Description
3'-(3,4-Dimethoxyphenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione is a useful research compound. Its molecular formula is C26H24N2O4S and its molecular weight is 460.55. The purity is usually 95%.
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Biological Activity
The compound 3'-(3,4-Dimethoxyphenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione is a member of the spiro[indoline-3,2'-thiazolidine]-2,4'-dione family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C₁₈H₁₈N₂O₄S, with a molecular weight of 460.55 g/mol. Its structure features a spiro linkage between an indoline and a thiazolidine ring, contributing to its unique three-dimensional conformation. The presence of substituents such as 3,4-dimethoxyphenyl and 3-methylbenzyl plays a crucial role in modulating its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Reagents : Use of dimethyl sulfoxide as a solvent.
- Conditions : Control over temperature and reaction time to optimize yield and purity.
- Characterization : Techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are employed to confirm structure and purity.
Anticancer Properties
Research indicates that spiro[indoline-3,2'-thiazolidine]-2,4'-diones exhibit significant anticancer activity. For example:
- Cell Line Studies : The compound has shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). In vitro studies reported IC₅₀ values comparable to established chemotherapeutics like doxorubicin .
- Mechanism of Action : The proposed mechanism involves induction of apoptosis through caspase activation and cell cycle arrest at the G1 phase .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties:
- In Vitro Testing : Studies have shown activity against several bacterial strains, indicating potential for development as an antimicrobial agent.
- Structure-Activity Relationship (SAR) : Modifications in the chemical structure can enhance bioactivity against specific pathogens.
Case Studies
- Anticancer Efficacy : A study explored the effects of related compounds on MCF-7 cells, revealing that modifications at the aromatic ring significantly impacted cytotoxicity. Compounds with electron-withdrawing groups demonstrated enhanced activity .
- Microbial Inhibition : Another investigation assessed the antimicrobial potential of various derivatives against E. coli and Staphylococcus aureus. Results indicated that certain structural modifications increased potency against these pathogens .
Research Findings Summary Table
Study Focus | Cell Line/Pathogen | IC₅₀ Value (µM) | Mechanism of Action |
---|---|---|---|
Anticancer Activity | MCF-7 | 1.93 | Induction of apoptosis |
Anticancer Activity | HCT-116 | 2.84 | Cell cycle arrest |
Antimicrobial Activity | E. coli | < 50 | Inhibition of bacterial growth |
Antimicrobial Activity | Staphylococcus aureus | < 40 | Disruption of cell membrane integrity |
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1'-[(3-methylphenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S/c1-17-7-6-8-18(13-17)15-27-21-10-5-4-9-20(21)26(25(27)30)28(24(29)16-33-26)19-11-12-22(31-2)23(14-19)32-3/h4-14H,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCJIEKOYZPSNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.